ethyl 3-oxo-2H-pyrido[2,3-b]pyrazine-2-carboxylate
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Overview
Description
Ethyl 3-oxo-2H-pyrido[2,3-b]pyrazine-2-carboxylate is a nitrogen-containing heterocyclic compound. This compound features a pyridine ring fused with a pyrazine ring, making it part of the pyridopyrazine family. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-oxo-2H-pyrido[2,3-b]pyrazine-2-carboxylate typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might start with the reaction of a pyridine derivative with a pyrazine derivative, followed by cyclization and esterification steps .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as laboratory methods, scaled up for larger production. These methods often involve the use of automated reactors and continuous flow systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-oxo-2H-pyrido[2,3-b]pyrazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo nucleophilic substitution reactions, where different substituents replace the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Ethyl 3-oxo-2H-pyrido[2,3-b]pyrazine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials, such as fluorescent dyes and sensors.
Mechanism of Action
The mechanism of action of ethyl 3-oxo-2H-pyrido[2,3-b]pyrazine-2-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or DNA. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-b]pyrazine: A closely related compound with similar structural features.
Quinoxaline: Another nitrogen-containing heterocycle with comparable biological activities.
Indole Derivatives: These compounds also share some structural similarities and biological activities.
Uniqueness
Ethyl 3-oxo-2H-pyrido[2,3-b]pyrazine-2-carboxylate is unique due to its specific ester functional group, which can be modified to create a variety of derivatives with different properties. This versatility makes it a valuable compound in medicinal chemistry and materials science .
Properties
Molecular Formula |
C10H9N3O3 |
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Molecular Weight |
219.20 g/mol |
IUPAC Name |
ethyl 3-oxo-2H-pyrido[2,3-b]pyrazine-2-carboxylate |
InChI |
InChI=1S/C10H9N3O3/c1-2-16-10(15)7-9(14)13-8-6(12-7)4-3-5-11-8/h3-5,7H,2H2,1H3 |
InChI Key |
VRMVJXYBAQYGEM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(=O)N=C2C(=N1)C=CC=N2 |
Origin of Product |
United States |
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